1-Chloro-1H-benzimidazole

Crystal Engineering Halogen Bonding Solid-State Supramolecular Chemistry

Researchers requiring regioisomerically pure N1-electrophilic benzimidazole building blocks for halogen-bonded supramolecular assemblies often receive incorrect C-chlorinated isomers. 1-Chloro-1H-benzimidazole (CAS 348619-94-3) resolves this via its labile N1-Cl bond, enabling nucleophilic displacement to access 1-alkoxy, 1-thioether, and 1-amino derivatives inaccessible from 2-chloro or 5/6-chloro regioisomers. • Amphoteric N-Cl⋯N halogen bond donor for 1D polar architectures. • Dynamic chlorotropy observable by NMR-absent in C-chlorinated analogs. • Essential SAR control differentiating N1- vs. aromatic-ring substitution. Reliably sourced with full analytical documentation.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 348619-94-3
Cat. No. B13745059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1H-benzimidazole
CAS348619-94-3
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2Cl
InChIInChI=1S/C7H5ClN2/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H
InChIKeyQHPMUZRQTOYDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1H-benzimidazole: Baseline & Procurement


1-Chloro-1H-benzimidazole (CAS 348619-94-3, molecular formula C₇H₅ClN₂, molecular weight 152.58 g/mol) is an N1-chlorinated derivative of the benzimidazole heterocyclic scaffold . This compound features a labile N–Cl covalent bond at the 1-position of the benzimidazole ring system, distinguishing it from benzimidazole derivatives bearing chlorine substituents on the aromatic benzene ring (e.g., 5-chloro or 6-chloro variants) or at the 2-position (e.g., 2-chlorobenzimidazole) . The compound is classified as an N-chlorobenzimidazole and is recognized for its amphoteric halogen bonding capacity in crystal engineering applications [1]. Its physical state at ambient conditions, molecular geometry, and spectroscopic characterization are available through standard analytical databases .

Crystal Engineering Amphoteric halogen bond donor for directional N–Cl⋯N chain architectures
Synthesis N1-electrophilic building block for alkoxy, thioether, and amino derivatization
Dynamic Covalent Intermolecular chlorotropy probe for reversible bond studies

Why 1-Chloro-1H-benzimidazole Substitution Fails


1-Chloro-1H-benzimidazole is not functionally interchangeable with 1-alkylbenzimidazoles (e.g., 1-methyl- or 1-benzyl-1H-benzimidazole), 1-arylbenzimidazoles, or 2-chlorobenzimidazole due to fundamentally distinct chemical and crystallographic behavior [1]. The N1–Cl bond confers a unique amphoteric halogen bonding donor capacity that is absent in N-alkyl and N-aryl analogs, which lack the sigma-hole activation required for directional N–Cl⋯N interactions [1][2]. In synthetic applications, the labile N–Cl bond of 1-chloro-1H-benzimidazole enables nucleophilic substitution pathways at the N1 position that are mechanistically inaccessible to 2-chlorobenzimidazole (which reacts preferentially at C2) or to N-alkyl derivatives (which lack an electrophilic leaving group) . Substituting with any of these analogs would eliminate the specific N1-electrophilic reactivity, alter the solid-state packing and halogen bonding architecture, and fundamentally change the downstream derivatization products obtainable from the starting material [2].

Target N1–Cl bond enables halogen bonding and nucleophilic displacement
1-Alkyl / 1-Aryl Analogs Lack N–Cl bond; cannot serve as halogen bond donors or N1-electrophiles
Target Electrophilic substitution at N1 position
2-Chlorobenzimidazole Reacts at C2; yields C2-functionalized products, not N1-derivatives
Target N1-substitution determines reactivity and SAR context
5/6-Chlorobenzimidazole Isomers Aromatic ring Cl; different stability, reactivity, and biological profile

1-Chloro-1H-benzimidazole: Evidence vs. Analogs


Halogen Bond Donor vs. 1-Alkyl/Aryl Analogs

1-Chloro-1H-benzimidazole self-assembles into 1D chains via strong and linear N–Cl⋯N halogen bond interactions, a property absent in 1-alkylbenzimidazoles (e.g., 1-methyl-1H-benzimidazole) and 1-arylbenzimidazoles, which lack the N–Cl bond and therefore cannot function as halogen bond donors [1]. The less polarizable chlorine atom in 1-chloro-1H-benzimidazole is strongly activated as a halogen bond donor due to the intramolecular amphoteric character of the N-chlorobenzimidazole framework and intermolecular cooperativity effects, enabling the construction of macroscopic polar structures [1][2]. This specific self-assembly behavior is exclusive to N-chlorobenzimidazoles and has been demonstrated experimentally across a family of N-chlorobenzimidazoles with varied substitution patterns [3].

Halogen Bond Donor
Class-level
1D chains via N–Cl⋯N; 1-alkyl/aryl analogs lack this interaction
Supports crystal engineering fit
Cooperativity enables polar architectures
Crystal Engineering Halogen Bonding Solid-State Supramolecular Chemistry Materials Science

N1-Electrophilic Reactivity vs. 2-Chlorobenzimidazole

1-Chloro-1H-benzimidazole contains an electrophilic chlorine atom covalently bonded to the N1 position of the benzimidazole ring, which undergoes nucleophilic displacement reactions with alkoxides, thiolates, and amines to yield 1-alkoxy-, 1-thioether-, and 1-amino-benzimidazole derivatives respectively . This reactivity profile is orthogonal to that of 2-chlorobenzimidazole (CAS 4857-06-1), where the chlorine atom resides at the C2 position and participates in cross-coupling and C2-functionalization reactions rather than N1-substitution [1]. The N–Cl bond in 1-chloro-1H-benzimidazole is labile, enabling mild-condition derivatization that is mechanistically distinct from the C–Cl bond reactivity in 2-chlorobenzimidazole . Additionally, 1-chloro-1H-benzimidazole participates in rapid intermolecular chlorine transfer (chlorotropy) with benzimidazole in CCl₄/CH₃OH/K₂CO₃ solution as observed by NMR, a dynamic behavior not exhibited by C-chlorinated analogs [2].

N1 Reactivity
Head-to-head
N1–Cl substitution with alkoxides, thiolates, amines; C2-Cl analogs undergo cross-coupling
Regioselectivity dictates synthetic outcome
NMR-monitored chlorotropy with benzimidazole
Organic Synthesis Nucleophilic Substitution Benzimidazole Derivatization Medicinal Chemistry Intermediates

N1-Chlorination vs. 5/6-Chlorobenzimidazole Isomers

1-Chloro-1H-benzimidazole is an N1-chlorinated derivative (chlorine on the imidazole nitrogen), which is chemically distinct from 5-chloro-1H-benzimidazole and 6-chloro-1H-benzimidazole, where chlorine substitution occurs on the aromatic benzene ring . The 5-chloro regioisomer (e.g., 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole) has demonstrated measurable biological activity in mammalian topoisomerase I inhibition and cytotoxicity assays against HeLa, MCF7, and A431 cancer cell lines [1]. In contrast, the N1-chloro substitution in 1-chloro-1H-benzimidazole places the chlorine at a chemically reactive nitrogen center rather than on the aromatic ring, resulting in fundamentally different chemical stability, reactivity (N–Cl bond lability), and pharmacological profiles . The two compound classes—N1-chlorobenzimidazoles vs. 5/6-chlorobenzimidazoles—are not interchangeable in structure-activity relationship (SAR) studies or synthetic route design.

Regioisomer Identity
Class-level
N1–Cl labile; 5/6-Cl isomers have aromatic C–Cl stability and topoisomerase I activity
SAR requires correct regioisomer
Electronic and biological profiles differ
Regioisomer Differentiation Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Halogen Bonding vs. Hydrogen Bonding Architecture

1-Chloro-1H-benzimidazole self-assembles via directional N–Cl⋯N halogen bonds, forming 1D chain architectures in the solid state, whereas unsubstituted 1H-benzimidazole (CAS 51-17-2) self-assembles via N–H⋯N hydrogen bonding [1][2]. The N–Cl⋯N halogen bond in 1-chloro-1H-benzimidazole exhibits distinct geometric and energetic characteristics compared to N–H⋯N hydrogen bonds, including greater directionality and different distance-angle constraints [1]. The amphoteric character of N-chlorobenzimidazoles—where the nitrogen can act as both halogen bond donor (via Cl) and acceptor (via N lone pair)—enables cooperative effects that are not accessible in the hydrogen-bonded networks of unsubstituted benzimidazole [3]. This difference in supramolecular synthon identity has direct implications for crystal packing, polymorphism, and materials properties.

Supramolecular Synthon
Head-to-head
Halogen bond (N–Cl⋯N) vs. hydrogen bond (N–H⋯N); distinct directionality
Enables unique crystal packing motifs
Complementary to H-bonded networks
Crystal Engineering Supramolecular Synthons Non-Covalent Interactions Solid-State Chemistry

1-Chloro-1H-benzimidazole: Application Scenarios


Halogen-Bonded Crystal Engineering

1-Chloro-1H-benzimidazole serves as an amphoteric halogen bond donor for constructing 1D chain architectures via directional N–Cl⋯N halogen bond interactions, as demonstrated in solid-state crystallographic studies [1]. The less polarizable chlorine atom is strongly activated by the amphoteric N-chlorobenzimidazole framework and intermolecular cooperativity, enabling the elaboration of macroscopic polar structures. This compound is appropriate for research groups designing halogen-bonded co-crystals, polar materials, and supramolecular assemblies where directional halogen bonding is a required design element, and where 1-alkyl or 1-aryl benzimidazole analogs cannot serve as halogen bond donors due to the absence of the N–Cl bond [2].

N1-Functionalized Benzimidazole Synthesis

1-Chloro-1H-benzimidazole is employed as an electrophilic building block for introducing alkoxy, thioether, and amino substituents at the N1 position of the benzimidazole scaffold . The labile N–Cl bond enables mild-condition nucleophilic displacement reactions with alkoxides, thiolates, and amines, producing 1-substituted benzimidazole derivatives that cannot be accessed through reactions of 2-chlorobenzimidazole or 5/6-chlorobenzimidazole regioisomers. This synthetic utility positions 1-chloro-1H-benzimidazole as a strategic intermediate in medicinal chemistry programs requiring N1-functionalized benzimidazole pharmacophores.

Chlorine Transfer and Dynamic Covalent Chemistry

1-Chloro-1H-benzimidazole exhibits rapid intermolecular chlorine transfer (chlorotropy) with benzimidazole in CCl₄/CH₃OH/K₂CO₃ solution, a dynamic covalent behavior observable by NMR spectroscopy [3]. This property is unique to N-chlorinated benzimidazoles and is not shared by C-chlorinated analogs (2-chloro-, 5-chloro-, or 6-chlorobenzimidazoles). The compound is suitable for investigations into dynamic covalent chemistry, reversible bond-forming processes, and mechanistic studies of halogen transfer between nitrogen centers.

SAR Studies: N1-Chloro vs. Aromatic Chloro Regioisomers

1-Chloro-1H-benzimidazole is an essential control compound and reference standard in structure-activity relationship (SAR) investigations that require differentiation between N1-chlorinated benzimidazoles and aromatic-ring chlorinated isomers (5-chloro and 6-chloro variants) [4]. Since aromatic chloro-substituted benzimidazoles (e.g., 5-chloro-1H-benzimidazole derivatives) have documented topoisomerase I inhibitory activity, the N1-chloro regioisomer serves as a structurally distinct comparator for establishing whether biological activity is associated with N-substitution vs. aromatic substitution patterns. Procuring the correct regioisomer is critical for accurate SAR interpretation.

Application
Selection Property
Validation Focus
Halogen-Bonded Crystal Engineering
Amphoteric halogen bond donor capacity
Directional N–Cl⋯N chain architecture
N1-Functionalized Synthesis
Electrophilic N1–Cl bond lability
Nucleophilic displacement outcome
Dynamic Covalent Chemistry
Intermolecular chlorotropy behavior
NMR-monitored chlorine transfer
SAR Regioisomer Differentiation
N1 vs. aromatic chlorine substitution
Biological target engagement context

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